2,6-Dichloro-3-(trifluoromethyl)pyridine
Overview
Description
2,6-Dichloro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Cl2F3N and a molecular weight of 215.99 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Scientific Research Applications
2,6-Dichloro-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural properties.
Medicine: Investigated for its potential use in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This interaction can lead to changes in the biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation or inhibition of specific signaling pathways, resulting in altered cellular responses . Additionally, it can affect gene expression by modulating the activity of transcription factors, leading to changes in the levels of various proteins within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrate, thereby blocking the catalytic process. Additionally, the compound can interact with other biomolecules, such as receptors and ion channels, altering their function and leading to changes in cellular activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its potency . Additionally, prolonged exposure to the compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes, which can mitigate its effects.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, such as liver and kidney damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, resulting in changes in the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of the compound within cells can influence its activity and interactions with biomolecules.
Subcellular Localization
This compound can localize to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its destination. The subcellular localization of the compound can affect its activity and function, as it may interact with different biomolecules in different cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-(trifluoromethyl)pyridine typically involves the chlorination of 3-(trifluoromethyl)pyridine. One common method includes the reaction of 3-(trifluoromethyl)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products Formed:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with extended aromatic systems .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)pyridine depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
Comparison: 2,6-Dichloro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This arrangement can influence its reactivity and interaction with other molecules, making it distinct from its analogs. For example, the presence of the trifluoromethyl group can significantly impact the compound’s electronic properties and steric hindrance, affecting its behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWAAFFFSGQECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203852 | |
Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-75-1 | |
Record name | 2,6-Dichloro-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55304-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055304751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,6-Dichloro-3-(trifluoromethyl)pyridine of interest to synthetic chemists?
A: This compound is a valuable building block for synthesizing more complex molecules, particularly those containing a pyridine ring. Its structure allows for various chemical modifications, making it useful in drug discovery and materials science. For example, it has been explored as a precursor to 7-amino-4-oxo-6-(trifluoromethyl)naphthyridines [].
Q2: Can this compound be used to synthesize molecules with multiple different aryl substituents?
A: Yes, one-pot reactions using two different arylboronic acids with this compound successfully yielded 2,6-diaryl-3-(trifluoromethyl)pyridine derivatives containing two distinct aryl substituents [, ]. Notably, these Suzuki-Miyaura reactions proceeded efficiently without requiring phosphine ligands [].
Q3: Have any novel reagents been used with this compound in synthesis?
A: Yes, research describes the use of the aminomethylidenemalonate anion as a new reagent for pyridone annulation with this compound []. This highlights the ongoing efforts to develop efficient synthetic strategies for modifying this molecule and its derivatives.
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